2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide
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Overview
Description
2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide is a chemical compound that belongs to the pyrazole family It is characterized by the presence of a bromo, methyl, and nitro group attached to a pyrazole ring, with an acetamide group linked to the nitrogen atom of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate precursors under controlled conditions.
Introduction of Substituents: The bromo, methyl, and nitro groups are introduced to the pyrazole ring through various substitution reactions.
Acetamide Group Addition: The final step involves the addition of the acetamide group to the nitrogen atom of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromo and methyl groups can influence the compound’s binding affinity to target proteins. The acetamide group can enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-methyl-3-nitro-pyrazole
- 4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-acetic acid
- 4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-acetic acid ethyl ester
Uniqueness
2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide is unique due to the presence of the acetamide group, which can enhance its solubility and stability compared to other similar compounds
Properties
Molecular Formula |
C6H7BrN4O3 |
---|---|
Molecular Weight |
263.05g/mol |
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C6H7BrN4O3/c1-3-5(7)6(11(13)14)9-10(3)2-4(8)12/h2H2,1H3,(H2,8,12) |
InChI Key |
JZPXRGIQGMLJEM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)N)[N+](=O)[O-])Br |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N)[N+](=O)[O-])Br |
Origin of Product |
United States |
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